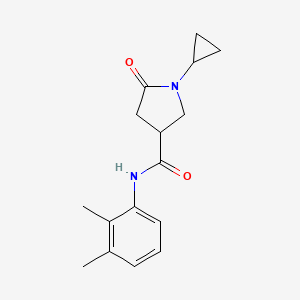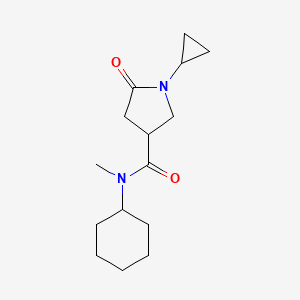
2-(4-Methylphenyl)sulfanylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)sulfanylpropanenitrile, also known as 4'-Methylthio-2-cyanopropiophenone, is an organic compound with the chemical formula C11H11NOS. It is commonly used in scientific research as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)sulfanylpropanenitrile is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used as a starting material in the synthesis of thienopyridine derivatives, which have been shown to possess anti-inflammatory and anti-tumor properties. Additionally, 2-(4-Methylphenyl)sulfanylpropanenitrile is used in the synthesis of pyridine-2,6-dicarboxamide derivatives, which have been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of the thiol group. Additionally, it is believed to possess anti-inflammatory and anti-tumor properties due to the presence of the phenyl and nitrile groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)sulfanylpropanenitrile have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-tumor properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methylphenyl)sulfanylpropanenitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a versatile reagent that can be used in the synthesis of various organic compounds. However, one limitation of using 2-(4-Methylphenyl)sulfanylpropanenitrile is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-Methylphenyl)sulfanylpropanenitrile in scientific research. One direction is the synthesis of novel thienopyridine and pyridine-2,6-dicarboxamide derivatives with improved anti-inflammatory and anti-tumor properties. Another direction is the study of the mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile, which may lead to the development of new therapeutic agents. Additionally, the toxicity and safety of 2-(4-Methylphenyl)sulfanylpropanenitrile should be further investigated to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)sulfanylpropanenitrile involves the reaction between 4-methylthiobenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction and yields 2-(4-Methylphenyl)sulfanylpropanenitrile as a yellow solid with a melting point of 94-96°C.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFZEBQJZYJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylthio)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


